alpha-Galactose-(1-3)-N-acetyllactosamine
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Overview
Description
Alpha-Galactose-(1-3)-N-acetyllactosamine is a carbohydrate found in most mammalian cell membranes . The core structure of the alpha-Gal epitope is the terminal disaccharide galactose-alpha-1,3-galactose, which is often followed by N-acetyl glucosamine (GlcNAc) in the third position forming a trisaccharide (Gal-alpha-1,3-Gal-beta-1,4-GlcNAc) .
Synthesis Analysis
The alpha-1,3-galactosyltransferase (alpha1,3GT) gene named GGTA1 is present in all mammals, but in humans, apes, and Old World Monkeys, it is inactivated by frame-shift mutations that truncate the expressed protein and abolish its catalytic activity . Alpha1,3GT catalyzes the transfer of a galactose residue with an alpha-1,3 linkage, on terminal .Molecular Structure Analysis
The core structure of the alpha-Gal epitope is the terminal disaccharide galactose-alpha-1,3-galactose (A), which is often followed by N-acetyl glucosamine (GlcNAc) in the third position forming a trisaccharide (Gal-alpha-1,3-Gal-beta-1,4-GlcNAc) (B) .Chemical Reactions Analysis
The alpha-Gal syndrome is characterized by the development of specific IgE antibodies against the carbohydrate galactose-alpha-1,3-galactose (alpha-Gal), an oligosaccharide present in cells and tissues of non-primate mammals .Physical and Chemical Properties Analysis
This compound is a carbohydrate found in most mammalian cell membranes .Mechanism of Action
The tick saliva has been shown to contain proteins carrying alpha-Gal, but also bioactive molecules, such as prostaglandin E2, which is capable of stimulating an increased expression of anti-inflammatory cytokines while promoting a decrease in the production of proinflammatory mediators. Together these components might promote Th2-related immunity and trigger a class switch to IgE antibodies directed against the oligosaccharide alpha-Gal .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-7(2-22)17(36-19-15(32)13(30)11(28)9(4-24)34-19)18(8(27)3-23)37-20-16(33)14(31)12(29)10(5-25)35-20/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11-,12-,13-,14-,15+,16+,17+,18+,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTZVLOIOXVFME-DDPRLCHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228082 |
Source
|
Record name | alpha-Galactose-(1-3)-N-acetyllactosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77356-46-8 |
Source
|
Record name | alpha-Galactose-(1-3)-N-acetyllactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077356468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Galactose-(1-3)-N-acetyllactosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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